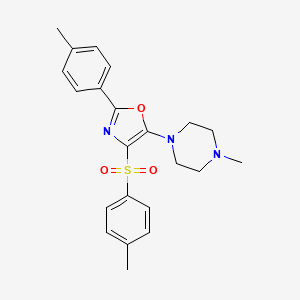

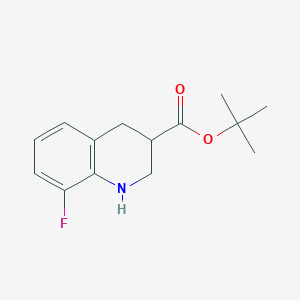

5-(4-Methylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole is a chemical compound that has gained attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, and its structure makes it a potential candidate for various applications in the field of medicinal chemistry.

Scientific Research Applications

Antiproliferative Activity

A study by Alp et al. (2015) synthesized a series of 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles and evaluated their in vitro antiproliferative activities against the human leukemia cell line HL-60. Several compounds exhibited potent antiproliferative activities, and the percentages of apoptotic HL-60 cells treated with these compounds were significantly higher than in the control, suggesting potential applications in cancer research and therapy (Alp et al., 2015).

Antibiotic Adjuvants

Kaczor et al. (2019) explored modifications of (Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one to design new compounds with fused aromatic rings at position 5. These compounds were assessed as antibiotic adjuvants against multidrug-resistant bacteria, with some reducing oxacillin MIC in MRSA strains significantly and displaying efflux pump inhibitor properties. This research underscores the compound's potential as an antibiotic adjuvant, particularly in combating bacterial multidrug resistance (Kaczor et al., 2019).

Enzyme Inhibition

Vitale et al. (2013) designed a new series of 3,4-diarylisoxazoles, inspired by a known selective cyclooxygenase-1 (COX-1) inhibitor, to improve biochemical COX-1 selectivity and antiplatelet efficacy. These compounds were potent and selective COX-1 inhibitors affecting platelet aggregation through the inhibition of COX-1-dependent thromboxane A2, indicating their potential use in developing treatments for inflammatory conditions and cardiovascular diseases (Vitale et al., 2013).

properties

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-16-4-8-18(9-5-16)20-23-21(22(28-20)25-14-12-24(3)13-15-25)29(26,27)19-10-6-17(2)7-11-19/h4-11H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDSGZWSIQEMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)

![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide](/img/structure/B2896089.png)

![5-Ethyl-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2896092.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2896096.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2896106.png)

![methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2896109.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2896110.png)